Meisoindigo, also known as N-methylisoindigotin, is a synthetic derivative of indirubin, a natural product found in the traditional Chinese medicine recipe Danggui Luhui Wan. [] It is classified as an indole alkaloid and has gained significant attention in scientific research due to its diverse biological activities, particularly its anti-cancer properties. [, ]
Meisoindigo is derived from Indigo naturalis, a plant-based dye obtained from the leaves of Indigofera tinctoria and other species. Its classification falls under:
The synthesis of meisoindigo involves several chemical reactions that can be executed through various methods. A common pathway includes:
Meisoindigo possesses a complex molecular structure characterized by:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
Meisoindigo participates in several notable chemical reactions:
The mechanism of action for meisoindigo primarily involves its interaction with specific protein kinases:
Experimental data suggest that meisoindigo's action may be mediated through non-covalent interactions, enhancing its potential as a therapeutic agent .
Meisoindigo exhibits several important physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems and optimizing therapeutic efficacy.
Meisoindigo has several promising applications in scientific research and medicine:
Meisoindigo originates from Indigo naturalis (Qing Dai), a traditional Chinese medicine derived from fermented leaves and stems of plants including Isatis indigotica, Indigofera tinctoria, and Strobilanthes cusia [10]. Historically used since the Tang Dynasty (approximately 1,400 years ago), Indigo naturalis was classified as a "heat-clearing" agent in Traditional Chinese Medicine (TCM) for inflammatory conditions. Its primary bioactive compounds—indigo (indigotin) and indirubin—were later identified as key therapeutic components [1] [10]. Isatis tinctoria (woad), a botanical source of Indigo naturalis, was also documented in European traditions for wound healing and textile dyeing, though its medicinal applications were less systematized than in TCM [1].
Table 1: Botanical Sources of Indigo Naturalis
Plant Species | Family | Geographical Distribution | Traditional Applications |
---|---|---|---|
Isatis indigotica | Brassicaceae | China, Asia | Antipyretic, anti-inflammatory |
Indigofera tinctoria | Fabaceae | Tropical regions | Dye, wound healing |
Strobilanthes cusia | Acanthaceae | East Asia | Detoxification, sore throat relief |
The transformation of Indigo naturalis into a standardized pharmaceutical began in the 1970s when Chinese researchers isolated indirubin as its primary antileukemic component [7]. Structural optimization efforts focused on improving indirubin’s poor solubility and bioavailability. Meisoindigo (a mono-N-methyl derivative) was synthesized to enhance metabolic stability and intestinal absorption. Pharmacokinetic studies confirmed meisoindigo’s superiority: while indirubin exhibited <5% oral absorption in rodent models, meisoindigo achieved significantly higher plasma concentrations and tissue distribution [3]. This engineering marked a critical shift—from an herbal extract to a defined chemical entity with optimized drug-like properties.
Table 2: Key Properties of Indirubin vs. Meisoindigo
Property | Indirubin | Meisoindigo | Pharmacological Impact |
---|---|---|---|
Oral Bioavailability | <5% | >50% | Enhanced systemic exposure |
Solubility | Low | Moderate | Improved formulation potential |
Metabolic Stability | Unstable | High | Reduced dosing frequency |
DNA Binding Affinity | Moderate | High | Increased antineoplastic activity |
Initial pharmacological investigations in the 1980s–1990s established meisoindigo’s efficacy against chronic myelogenous leukemia (CML). In vitro studies demonstrated potent inhibition of leukemia cell proliferation (IC₅₀: 10–40 μM) through dual mechanisms: [3] [4] [7]
Clinical trials in China (1991–2000) reported hematological remission rates of 70–80% in CML patients treated with meisoindigo monotherapy, comparable to hydroxyurea but with a distinct mechanism unrelated to BCR-ABL kinase inhibition [4] [7]. This positioned meisoindigo as a therapeutic option for imatinib-resistant CML.
Table 3: Mechanistic Targets of Meisoindigo in Hematological Malignancies
Target | Biological Effect | Experimental Evidence |
---|---|---|
CDK1/Cyclin B Complex | S/G₂ phase arrest | Flow cytometry (L1210 cells) [3] |
Microtubule Assembly | Mitotic spindle disruption | In vitro tubulin polymerization assays [3] |
VEGF Secretion | Anti-angiogenesis | ELISA (CML patient cells) [4] |
STAT3 Phosphorylation | Apoptosis induction | Western blotting (K562 cells) [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7